4-acetyl-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
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Overview
Description
4-acetyl-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a synthetic organic compound known for its applications in medicinal chemistry. It features a complex structure that integrates multiple functional groups, enabling its versatility in diverse reactions and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-acetyl-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide involves several key steps, typically starting with the preparation of quinazolinone derivatives. These intermediates are then further functionalized by introducing a sulfonamide group, followed by the acetylation process to yield the final compound. Common reagents may include acetic anhydride, sulfonyl chlorides, and appropriate catalysts or bases to facilitate the reactions.
Industrial Production Methods: Industrial-scale production of this compound often utilizes efficient catalytic processes and optimized reaction conditions to maximize yield and purity. Reaction parameters such as temperature, pressure, solvent choice, and reaction times are meticulously controlled to ensure reproducibility and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group or the quinazolinone moiety.
Reduction: Reduction of the quinazolinone can yield various derivatives with potential alterations in biological activity.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated phenyl ring or sulfonamide nitrogen.
Common Reagents and Conditions: Reagents such as hydrogen peroxide, lithium aluminium hydride, or nucleophiles like amines and thiols may be employed. Conditions often involve controlled temperatures, inert atmospheres, and specific solvent environments.
Major Products: Depending on the reaction type, major products can include hydroxylated derivatives (oxidation), reduced quinazolinones (reduction), or substituted sulfonamides (substitution).
Scientific Research Applications
4-acetyl-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide has notable applications in:
Chemistry: As a versatile intermediate in the synthesis of more complex molecules or as a reagent in diverse organic reactions.
Biology: In studies related to enzyme inhibition, particularly those enzymes associated with disease states.
Medicine: Potential roles as an anti-cancer agent, anti-inflammatory compound, or in antimicrobial therapies, depending on the specific molecular interactions it engages in.
Industry: Used in the development of new materials or chemical processes, given its unique structure and reactive sites.
Mechanism of Action
When comparing this compound with similar entities such as 4-acetyl-N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide or 4-acetyl-N-(2-fluoro-5-(4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide, it stands out due to its specific fluoro and methyl substitutions. These modifications can significantly influence the compound's reactivity, solubility, and biological activity, highlighting its unique attributes and enhancing its utility in various applications.
Comparison with Similar Compounds
4-acetyl-N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
4-acetyl-N-(2-fluoro-5-(4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
This comprehensive overview provides insight into the multifaceted nature and scientific importance of 4-acetyl-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide. Intrigued by any specific aspect?
Properties
IUPAC Name |
4-acetyl-N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O4S/c1-14(28)16-7-10-18(11-8-16)32(30,31)26-22-13-17(9-12-20(22)24)27-15(2)25-21-6-4-3-5-19(21)23(27)29/h3-13,26H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBAILWRAQBAMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NS(=O)(=O)C4=CC=C(C=C4)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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